11-Demethyltomaymycin

Biosynthesis PBD Metabolism Streptomyces achromogenes

Sourcing authentic, well-characterized PBD monomers for SAR and ADC payload research is a persistent bottleneck. Subtle modifications like the 11-hydroxy substitution directly dictate DNA-binding kinetics and metabolic fate, making precise reference standards essential. - Naturally derived from Streptomyces achromogenes, providing the authentic 11-hydroxy scaffold critical for comparative SAR against tomaymycin (11-methoxy) and anthramycin. - Serves as a validated probe for PBD tailoring enzyme studies and phage inhibition screening (active against E. coli T1/T3 phages). - Supplied with rigorous analytical documentation to ensure batch-to-batch consistency for reproducible enzymatic conversion and ADC cytotoxicity assays.

Molecular Formula C15H18N2O4
Molecular Weight 290.31 g/mol
CAS No. 55511-85-8
Cat. No. B1235018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Demethyltomaymycin
CAS55511-85-8
Synonyms11-demethyltomaymycin
Molecular FormulaC15H18N2O4
Molecular Weight290.31 g/mol
Structural Identifiers
SMILESCC=C1CC2C(NC3=CC(=C(C=C3C(=O)N2C1)OC)O)O
InChIInChI=1S/C15H18N2O4/c1-3-8-4-11-14(19)16-10-6-12(18)13(21-2)5-9(10)15(20)17(11)7-8/h3,5-6,11,14,16,18-19H,4,7H2,1-2H3/b8-3+/t11-,14+/m0/s1
InChIKeyQUYGRHFKOMIUQW-CYXMTJDRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Demethyltomaymycin: Technical Profile & Specifications


11-Demethyltomaymycin (CAS: 55511-85-8) is a pyrrolo[2,1-c][1,4]benzodiazepine (PBD) antitumor antibiotic produced by Streptomyces achromogenes. As a naturally occurring PBD monomer, it exhibits a molecular formula of C15H18N2O4 and a molecular weight of 290.31 g/mol [1][2]. Structurally, the compound is characterized by the absence of a methyl group at the 11-position relative to its closely related analog tomaymycin, a modification that directly influences its biological activity and metabolic fate [3].

1
PBD biosynthesis and metabolic fate studies; 11-hydroxy precursor to inactive oxotomaymycin
2
Structure-activity relationship (SAR) campaigns requiring an active PBD monomer for cytotoxicity endpoint comparison
3
Dual antimicrobial/antiviral screening studies using a PBD scaffold with reported phage inhibition

Why 11-Demethyltomaymycin Is Irreplaceable


Within the pyrrolobenzodiazepine (PBD) family, even subtle structural variations produce marked differences in DNA-binding kinetics, metabolic stability, and antitumor spectrum. Unlike the parent compound tomaymycin, which contains an 11-methoxy group, 11-demethyltomaymycin possesses an 11-hydroxy substituent that alters its enzymatic conversion profile and biological activity [1][2]. Furthermore, the compound undergoes specific, irreversible enzymatic conversion to the biologically inactive metabolite oxotomaymycin in producing organisms—a metabolic pathway not shared by anthramycin or sibiromycin—making it a critical reference standard for studies of PBD biosynthesis, resistance mechanisms, and structure–activity relationships [1].

! Tomaymycin: 11-methoxy group, not a metabolic precursor to oxotomaymycin; limits biosynthetic pathway studies
! Anthramycin/sibiromycin: different DNA-binding kinetics and saturation ratios; binding profile may not transfer

11-Demethyltomaymycin Differentiation Evidence


Divergent Metabolic Fate vs. Tomaymycin

11-Demethyltomaymycin lacks the 11-methoxy group present in tomaymycin, instead bearing an 11-hydroxy substituent. This structural divergence is critical for metabolic processing: 11-demethyltomaymycin serves as the direct biosynthetic precursor to the biologically inactive metabolite oxotomaymycin, whereas tomaymycin does not undergo this specific conversion [1].

Metabolic fate
Head-to-head
Target:11-hydroxy; direct precursor to oxotomaymycin
Comparator:Tomaymycin: 11-methoxy; no conversion to oxotomaymycin
Essential substrate for PBD inactivation pathway studies
Based on S. achromogenes cell preparations
Biosynthesis PBD Metabolism Streptomyces achromogenes

Cytotoxicity vs. Oxotomaymycin

11-Demethyltomaymycin exhibits cytotoxic activity against leukemia L1210 cells [1]. In contrast, its metabolite oxotomaymycin is explicitly characterized as biologically inactive [1]. This functional dichotomy provides a clear differentiation between the active antibiotic and its inactive degradation product.

Cytotoxicity
Head-to-head
Target:Active against L1210 cells
Comparator:Oxotomaymycin: biologically inactive
Active monomer vs. negative control for cytotoxicity endpoint studies
Qualitative in vitro assay; reported activity
Antitumor Leukemia L1210 Cytotoxicity

Dual-Function Antimicrobial Activity

11-Demethyltomaymycin demonstrates both antibacterial activity against Gram-positive bacteria and antiviral activity against Escherichia coli T1 and T3 phages . This dual antimicrobial profile, combined with its antitumor activity, distinguishes it from PBD analogs that lack documented antiviral properties, such as the purely antitumor PBD dimer SJG-136 [1].

Antimicrobial
Class-level inference
Active against Gram-positive bacteria and E. coli T1/T3 phages
Unique dual antimicrobial profile among PBD monomers
Data to verify; phage inhibition assays
Antibacterial Antiviral Gram-positive bacteria

DNA-Binding Kinetics vs. PBD Analogs

As a PBD monomer, 11-demethyltomaymycin is expected to alkylate the N2 position of guanine in the minor groove of DNA at 5′-Pu-G-Pu sequences, a mechanism shared with tomaymycin, anthramycin, and sibiromycin [1]. Comparative studies of these three analogs reveal significant differences in DNA-binding kinetics and saturation binding ratios: sibiromycin reacts much faster than either anthramycin or tomaymycin, and at saturation, the antibiotic-to-base ratios are 1:8.8 for sibiromycin, 1:12.9 for anthramycin, and 1:18.2 for tomaymycin [2]. While direct quantitative data for 11-demethyltomaymycin are not available in the public domain, its structural similarity to tomaymycin suggests it will exhibit binding characteristics distinct from those of sibiromycin and anthramycin.

DNA-binding
Class-level inference
Tomaymycin-like binding ratio (1:18.2) inferred; sibiromycin 1:8.8, anthramycin 1:12.9
Binding profile may differ from sibiromycin/anthramycin; direct data unavailable
Reported for structural analogs; requires validation
DNA alkylation Minor groove binding Sequence selectivity

11-Demethyltomaymycin: Key Research Applications


PBD Biosynthesis & Metabolic Engineering

11-Demethyltomaymycin serves as a key intermediate in the biosynthesis of PBD antibiotics. Studies using washed cell preparations of S. achromogenes have demonstrated that 11-demethyltomaymycin is enzymatically converted to oxotomaymycin, providing a tractable system for investigating PBD tailoring enzymes and for engineering strains with altered metabolic flux [1].

SAR Studies of PBD Monomers

The 11-hydroxy substitution in 11-demethyltomaymycin represents a critical modification relative to tomaymycin (11-methoxy) and anthramycin (11-hydroxy with a different substitution pattern). This compound is an essential comparator for SAR campaigns aimed at optimizing DNA-binding affinity, sequence selectivity, and cytotoxicity of PBD-based payloads [1][2].

Mono-Alkylating ADC Payload Development

PBD monomers, including 11-demethyltomaymycin, produce only mono-alkylation adducts with DNA, in contrast to the interstrand cross-links formed by PBD dimers. Recent studies have shown that mono-alkylating PBD ADCs exhibit distinct toxicologic profiles and therapeutic indices, with mono-imine ADCs demonstrating robust antitumor activity at doses approximately 3-fold higher than those required for bis-imine ADCs [3]. 11-Demethyltomaymycin provides a naturally derived scaffold for developing next-generation mono-alkylating ADC payloads.

Antiviral Discovery with Phage Models

11-Demethyltomaymycin exhibits activity against E. coli T1 and T3 phages, offering a validated chemical probe for studying phage inhibition mechanisms and for screening derivative libraries with improved antiviral potency . This application is unique among PBD monomers with documented antitumor activity.

Application
Selection Property
Validation Focus
PBD biosynthesis & metabolic engineering
11-hydroxy metabolic precursor identity
Enzymatic conversion to oxotomaymycin
SAR studies of PBD monomers
11-hydroxy substitution pattern
DNA-binding affinity & cytotoxicity endpoint comparison
Mono-alkylating ADC payload development
Mono-alkylation profile
Toxicology endpoint & DNA adduct characterization
Antiviral discovery with phage models
Dual antibacterial/antiviral activity
Phage inhibition screening & derivative library evaluation

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